4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with a complex structure that includes a fluorine atom, a phenoxymethyl group, and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. These compounds may share some structural features but differ in their specific functional groups and properties .
Uniqueness
4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12FN3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15(21)18-16-20-19-14(23-16)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
InChI Key |
BRONYVCOZUHDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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